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molecular formula C9H5BrO3 B1343893 7-Bromo-1-benzofuran-5-carboxylic acid CAS No. 286836-25-7

7-Bromo-1-benzofuran-5-carboxylic acid

Cat. No. B1343893
M. Wt: 241.04 g/mol
InChI Key: VRGGTOQHOVHAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06967201B1

Procedure details

A solution of 0.52 gm (2.03 mMol) 5-methoxycarbonyl-7-bromobenzofuran and 0.41 gm (10.13 mMol) sodium hydroxide in 4 mL ethanol was stirred at room temperature until all of the starting material had been consumed. The reaction mixture was concentrated under reduced pressure and the residue dissolved in water. This solution was then made basic by the addition of 1N sodium hydroxide and was extracted well with ethyl acetate. The remaining aqueous phase was made acidic (pH about 2) by treatment with potassium hydrogen sulfate and the resulting solid removed by filtration. The aqueous phase was extracted well with ethyl acetate and the organics were combined and concentrated under reduced pressure to provide 0.40 gm (82%) of 5-carboxy-7-bromobenzofuran as an off-white solid.
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[C:7]([Br:14])[C:8]2[O:12][CH:11]=[CH:10][C:9]=2[CH:13]=1)=[O:4].[OH-].[Na+]>C(O)C>[C:3]([C:5]1[CH:6]=[C:7]([Br:14])[C:8]2[O:12][CH:11]=[CH:10][C:9]=2[CH:13]=1)([OH:4])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.52 g
Type
reactant
Smiles
COC(=O)C=1C=C(C2=C(C=CO2)C1)Br
Name
Quantity
0.41 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been consumed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water
ADDITION
Type
ADDITION
Details
This solution was then made basic by the addition of 1N sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
was extracted well with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the resulting solid removed by filtration
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted well with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1C=C(C2=C(C=CO2)C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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